molecular formula C13H7N3S B353385 Acenaphtho[1,2-e][1,2,4]triazine-9-thiol CAS No. 67004-92-6

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

Cat. No.: B353385
CAS No.: 67004-92-6
M. Wt: 237.28g/mol
InChI Key: YNQCVAHPQMRJIQ-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is a heterocyclic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes a triazine ring fused with an acenaphthene moiety

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol has been shown to exhibit cytotoxic activity in human cancerous cell lines, including HL-60, MCF7, and MOLT-4 cells This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Preliminary studies suggest that it may induce apoptosis in cancer cells via the B-cell lymphoma 2 (Bcl-2) protein . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol can be synthesized through a multi-step process. One common method involves the condensation of thiosemicarbazide with acenaphthylene-9,10-quinone to form acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione. This intermediate is then reacted with benzyl chloride derivatives to yield the final product . The reaction conditions typically involve the use of solvents such as chloroform and the addition of triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a triazine ring and an acenaphthene moiety, along with the presence of a thiol group

Properties

IUPAC Name

11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaene-13-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3S/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQCVAHPQMRJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC(=S)NN=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol
Reactant of Route 2
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol
Reactant of Route 3
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

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